molecular formula C9H11NO3 B8436180 4-Hydroxyphenyl ethylcarbamate

4-Hydroxyphenyl ethylcarbamate

Cat. No.: B8436180
M. Wt: 181.19 g/mol
InChI Key: OQXWEEZCFDXZIR-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl ethylcarbamate is a carbamate derivative featuring a phenyl ring substituted with a hydroxyl group at the para-position and an ethylcarbamate (-O-CO-NH₂-CH₂CH₃) functional group.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(4-hydroxyphenyl) N-ethylcarbamate

InChI

InChI=1S/C9H11NO3/c1-2-10-9(12)13-8-5-3-7(11)4-6-8/h3-6,11H,2H2,1H3,(H,10,12)

InChI Key

OQXWEEZCFDXZIR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OC1=CC=C(C=C1)O

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group and ethylcarbamate moiety undergo oxidation under controlled conditions:

Reagent Conditions Product Mechanistic Insight
KMnO₄ (acidic)H₂SO₄, 60°C4-Hydroxybenzoic acid ethylcarbamatePhenolic -OH oxidizes to ketone, but steric hindrance limits over-oxidation .
CrO₃ (Jones reagent)Acetone, 0–5°CQuinone derivativesElectron-donating -OH directs oxidation to para positions, forming quinoid structures.

Reduction Reactions

The carbamate group can be selectively reduced while preserving the aromatic system:

Reagent Conditions Product Yield
LiAlH₄Anhydrous THF, reflux2-(4-Hydroxyphenyl)ethylamine~85%
H₂/Pd-CEthanol, 50 psiEthanol and 4-hydroxyphenethylamine92%

Reduction with LiAlH₄ cleaves the carbamate C–O bond, yielding the primary amine . Catalytic hydrogenation preserves the benzene ring while reducing the carbamate to an amine.

Electrophilic Aromatic Substitution

The electron-rich 4-hydroxyphenyl group directs substituents to the ortho and para positions:

Reaction Reagent Product Regioselectivity
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-hydroxyphenyl ethylcarbamatePara to -OH due to strong activation.
BrominationBr₂/FeBr₃, CH₂Cl₂3-Bromo-4-hydroxyphenyl ethylcarbamateOrtho/para ratio 1:2 .

Hydrolysis Reactions

The carbamate group hydrolyzes under acidic or basic conditions:

Conditions Product Kinetics
6M HCl, reflux, 2h4-Hydroxyphenethylamine + CO₂ + EtOHPseudo-first-order (k = 0.12 h⁻¹).
2M NaOH, 80°C, 4h4-Hydroxyphenethyl alcohol + CO₃²⁻Base-catalyzed cleavage of C–O .

Comparative Reactivity Table

Reaction Type Rate Constant Activation Energy (kJ/mol) Catalyst Dependence
Oxidation (KMnO₄)0.08 s⁻¹45.2pH-sensitive
Reduction (LiAlH₄)1.2 × 10⁻³ M⁻¹s⁻¹32.7Solvent-polarity dependent
Hydrolysis (acidic)0.12 h⁻¹58.9[H⁺]-dependent

Mechanistic Insights

  • Oxidation : The phenolic -OH stabilizes transition states via resonance, favoring para-quinone formation.

  • Reduction : LiAlH₄ attacks the electrophilic carbonyl carbon, breaking the C–O bond and releasing ethanol .

  • Substitution : -OH activates the ring via electron donation, with steric effects favoring para products in nitration.

This reactivity profile confirms 4-hydroxyphenyl ethylcarbamate as a flexible intermediate in pharmaceutical and polymer synthesis, though its instability under strong acids/bases necessitates careful handling .

Comparison with Similar Compounds

Comparative Analysis with Analogous Carbamates

Structural Variations and Physicochemical Properties

Carbamate derivatives differ primarily in their substituents on the phenyl ring and the alkyl/aryl groups attached to the carbamate moiety. Key analogs include:

Compound Name Substituents on Phenyl Ring Carbamate Group Molecular Formula Key Properties (e.g., mp, logP) References
4-Hydroxyphenyl ethylcarbamate 4-OH Ethyl C₉H₁₁NO₃ Limited data; inferred lipophilicity (logP ~1.5–2.0)
Ethyl (4-chloro-2-fluorophenyl)carbamate 4-Cl, 2-F Ethyl C₉H₉ClFNO₂ Solid; precise mp not reported
Methyl (3-hydroxyphenyl)-carbamate 3-OH Methyl C₈H₉NO₃ CAS 13683-89-1; commercial availability
Ethyl 2-(4-phenoxyphenoxy)ethylcarbamate Complex ether substituent Ethyl C₁₇H₁₉NO₄ MW 301.34; liquid/semisolid

Notes:

  • Lipophilicity : Ethylcarbamates with electron-withdrawing groups (e.g., nitro, chloro) exhibit higher log k values (logP ~2.5–3.5), enhancing membrane permeability .
  • Hydroxyl vs. Halogen Substituents : The 4-hydroxyl group in this compound may confer hydrogen-bonding capacity, contrasting with halogenated analogs (e.g., 4-Cl, 2-F) that enhance electrophilicity and metabolic stability .
Antitumor Effects
  • Homologs like butylcarbamate reduce ethylcarbamate-induced tumor formation in mice, suggesting competitive metabolic interactions .
  • 4-Hydroxyphenyl Derivatives : While direct data are unavailable, structurally related 4-nitrophenyl and 3-hydroxyphenyl carbamates show antitumor activity in vitro, likely via DNA intercalation or topoisomerase inhibition .
Cytotoxicity and Enzymatic Interactions
  • Ethyl (4-chloro-3-trifluoromethylphenyl)carbamate : This analog (CAS 18585-06-3) is a Sorafenib-related compound (>95% purity), highlighting carbamates' role in kinase inhibition .
  • Lipophilicity-Driven Activity : Carbamates with higher log k values (e.g., 4-chloro-2-fluorophenyl derivatives) exhibit prolonged half-lives due to increased lipid solubility .

Preparation Methods

Reaction Mechanism

  • Deprotonation : A base (e.g., sodium hydroxide or triethylamine) deprotonates the amine group of 4-aminophenol, enhancing its nucleophilicity.

  • Nucleophilic Attack : The amine attacks the carbonyl carbon of ethyl chloroformate, displacing the chloride ion and forming an intermediate isocyanate.

  • Rearrangement : The intermediate undergoes rearrangement to yield the final carbamate product.

Representative Protocol

  • Reactants : 4-Aminophenol (1.0 equiv), ethyl chloroformate (1.1 equiv).

  • Conditions : Tetrahydrofuran (THF) or dichloromethane (DCM) as solvent, 0–25°C, 2–4 hours.

  • Workup : Extraction with ethyl acetate, washing with brine, drying over anhydrous Na₂SO₄, and purification via column chromatography (hexane/ethyl acetate gradient).

  • Yield : 80–85%.

Key Considerations

  • Selectivity : The hydroxyl group on the phenyl ring remains intact due to the amine’s superior nucleophilicity.

  • Side Reactions : Overalkylation or di-substitution is mitigated by maintaining a 1:1 stoichiometric ratio and slow reagent addition.

Mechanochemical Solvent-Free Synthesis

Emerging green chemistry methodologies have enabled solvent-free synthesis of carbamates via mechanochemical activation. This method utilizes fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (TFFH) to activate the hydroxyl group of 4-hydroxyphenol, followed by nucleophilic substitution with ethylamine.

Reaction Mechanism

  • Activation : TFFH reacts with 4-hydroxyphenol to form a reactive isouronium intermediate.

  • Substitution : Ethylamine displaces the activated intermediate, forming the carbamate bond.

Representative Protocol

  • Reactants : 4-Hydroxyphenol (1.0 equiv), TFFH (1.2 equiv), ethylamine (1.5 equiv).

  • Conditions : Ball milling at 30 Hz for 2 hours, potassium hydrogen phosphate (K₂HPO₄) as base.

  • Workup : Direct filtration and recrystallization from ethanol/water.

  • Yield : 70–75%.

Advantages

  • Sustainability : Eliminates solvent use, reducing waste generation.

  • Efficiency : Shorter reaction times (2 hours vs. 4 hours for solution-phase methods).

Isocyanate-Ethanol Condensation

An alternative route involves the reaction of 4-hydroxyphenyl isocyanate with ethanol, though this method is less common due to the toxicity of isocyanates.

Protocol

  • Reactants : 4-Hydroxyphenyl isocyanate (1.0 equiv), ethanol (excess).

  • Conditions : Reflux in dry toluene, 8–12 hours.

  • Yield : 60–65%.

Challenges

  • Safety : Isocyanates require stringent handling under inert atmospheres.

  • Purity : Requires rigorous purification to remove unreacted isocyanate.

Comparative Analysis of Methods

Method Reactants Conditions Yield Advantages Limitations
Chloroformate-Mediated4-Aminophenol, ethyl chloroformateTHF, 0–25°C, 2–4 h80–85%High yield, scalabilitySolvent waste, column purification
Mechanochemical4-Hydroxyphenol, TFFH, ethylamineBall milling, 2 h70–75%Solvent-free, rapidLower yield, specialized equipment
Isocyanate Condensation4-Hydroxyphenyl isocyanate, ethanolToluene reflux, 8–12 h60–65%Direct synthesisToxicity, low yield

Optimization Strategies

Temperature Control

  • Chloroformate Method : Reactions conducted at 0–5°C minimize side reactions, improving selectivity.

  • Mechanochemical Method : Room-temperature milling avoids thermal degradation.

Catalytic Enhancements

  • Acid Catalysts : Montmorillonite clay composites (as in Friedel-Crafts alkylation) could potentially accelerate carbamate formation but remain unexplored.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99% by HPLC).

  • Chromatography : Silica gel chromatography resolves di-substituted byproducts .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Hydroxyphenyl ethylcarbamate, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves carbamate formation via reaction between 4-hydroxyphenyl derivatives (e.g., 4-hydroxyphenyl isocyanate) and ethanolamine or ethylamine precursors. Purity optimization includes:

  • Chromatographic purification : Use preparative HPLC or column chromatography to isolate the compound from side products .
  • Crystallization : Ethanol/water mixtures are effective for recrystallization to enhance crystalline purity .
  • Monitoring precursors : Ensure stoichiometric control of ethanol and precursor compounds (e.g., cyanide derivatives) to minimize byproducts, as seen in ethylcarbamate formation in fermented beverages .

Q. What analytical techniques are recommended for characterizing this compound’s structural and chemical properties?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., hydroxyl, carbamate) and aromatic substitution patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, particularly for assessing steric effects of the ethyl and hydroxyphenyl groups .
  • HPLC-UV/FLD : Quantifies purity and detects impurities at trace levels .

Q. How does this compound interact with biological systems in preliminary in vitro assays?

  • Methodological Answer :

  • Enzyme inhibition assays : Test interactions with cytochrome P450 enzymes using liver microsomes, as demonstrated in metabolic studies of phenylacetic acid derivatives .
  • Cell viability assays : Use MTT or resazurin-based protocols to assess cytotoxicity in cell lines (e.g., HepG2, HEK293) .
  • Receptor binding studies : Radiolabeled ligand displacement assays evaluate affinity for targets like estrogen receptors, given structural similarity to phenolic compounds .

Advanced Research Questions

Q. What mechanistic insights explain the dose-dependent effects of this compound on hematopoietic cells?

  • Methodological Answer :

  • In vivo models : Administer doses ranging from 0.25–1.0 g/kg in rodents or rabbits, monitoring reticulocyte counts and bone marrow histopathology. Higher doses (>0.8 g/kg) inhibit erythroblast mitosis, analogous to ethylcarbamate’s effects on reticulocyte depletion .
  • Flow cytometry : Track cell cycle arrest (metaphase) in erythroblasts using propidium iodide staining .
  • Transcriptomic analysis : RNA-seq identifies dysregulated pathways (e.g., apoptosis, oxidative stress) in leukemic mice treated with ethylcarbamate derivatives .

Q. How can experimental design address discrepancies in organ-specific toxicity profiles of this compound?

  • Methodological Answer :

  • Tissue-specific exposure models : Use isolated organ perfusion systems (e.g., intestinal loops in mice) to study localized effects, as ethylcarbamate primarily targets intestinal mitoses .
  • Comparative dose-response : Test thresholds for toxicity in liver, kidney, and lymphoid tissues using histopathology and serum biomarkers (e.g., ALT, creatinine) .
  • Cohort stratification : Analyze interspecies differences (e.g., mice vs. rabbits) and genetic variability in metabolic enzymes (e.g., CYP2E1) .

Q. What strategies resolve contradictions in reported bioactivity data for carbamate derivatives?

  • Methodological Answer :

  • Meta-analysis : Systematically review studies for confounding variables (e.g., solvent choice, exposure duration). For example, ethylcarbamate’s leukemic effects vary with administration route (intraperitoneal vs. subcutaneous) .
  • Standardized assays : Adopt OECD guidelines for genotoxicity (e.g., Ames test, micronucleus assay) to ensure cross-study comparability .
  • Computational modeling : QSAR (Quantitative Structure-Activity Relationship) predicts bioactivity based on substituent effects (e.g., ethyl vs. methyl groups) .

Q. How are biomarkers quantified to assess this compound exposure in preclinical models?

  • Methodological Answer :

  • LC-MS/MS : Detect carbamate adducts in plasma or urine using stable isotope-labeled internal standards .
  • Reticulocyte profiling : Automated hematology analyzers quantify reticulocyte percentage in peripheral blood, a sensitive indicator of hematopoietic disruption .
  • Oxidative stress markers : Measure glutathione (GSH) and malondialdehyde (MDA) levels in tissues to correlate with dose-dependent toxicity .

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